2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
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Overview
Description
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a bromophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with 4-biphenylamine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The biphenyl group can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include cyclohexyl derivatives of the original compound.
Scientific Research Applications
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The biphenyl and bromophenyl groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Biphenyl)-4-phenylthiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Biphenyl)-4-(4-chlorophenyl)thiazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and applications.
2-(4-Biphenyl)-4-(4-fluorophenyl)thiazole: Contains a fluorine atom, which can affect its electronic properties and interactions with biological targets.
Uniqueness
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s overall reactivity
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-phenylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNS/c22-19-12-10-17(11-13-19)20-14-24-21(23-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOZGMRGAOROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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